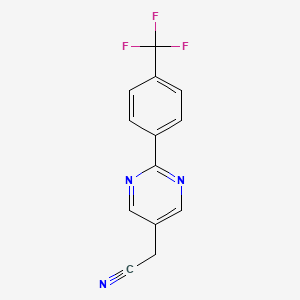
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by cyclization to form the pyrimidine ring. The acetonitrile group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often relies on optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the trifluoromethylation and cyclization processes .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenyl acetonitrile
- 4-(Trifluoromethyl)pyridine
- Trifluoromethylpyridine derivatives
Comparison: Compared to these similar compounds, 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile is unique due to its specific structure, which combines a trifluoromethyl group with a pyrimidine ring and an acetonitrile group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H8F3N3 |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)11-3-1-10(2-4-11)12-18-7-9(5-6-17)8-19-12/h1-4,7-8H,5H2 |
InChI Key |
LTXPMBFOCFGGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















